molecular formula C7H7BrClF3N2 B2550627 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride CAS No. 2445791-13-7

1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride

Cat. No.: B2550627
CAS No.: 2445791-13-7
M. Wt: 291.5
InChI Key: IBFWTFQUJVELFZ-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a trifluoroethanamine group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride typically involves the following steps:

    Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5th position, forming 5-bromopyridine.

    Trifluoroethylation: The 5-bromopyridine is then reacted with trifluoroethylamine under controlled conditions to form 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanamine.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.

Common Reagents and Conditions:

    Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride involves its interaction with specific molecular targets. The trifluoroethanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The bromine atom can also participate in halogen bonding, further modulating the compound’s effects.

Comparison with Similar Compounds

    5-Bromopyridine: A simpler analog with only a bromine atom at the 5th position.

    2,2,2-Trifluoroethylamine: Lacks the pyridine ring but contains the trifluoroethanamine group.

    1-(5-Bromopyridin-2-yl)ethanone: Contains a carbonyl group instead of the trifluoroethanamine group.

Uniqueness: 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride is unique due to the combination of the bromine atom and the trifluoroethanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2.ClH/c8-4-1-2-5(13-3-4)6(12)7(9,10)11;/h1-3,6H,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFWTFQUJVELFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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